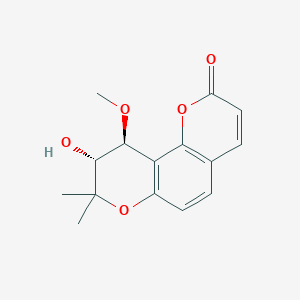

trans-Methylkhellactone

Descripción general

Descripción

El sugammadex sódico, comercializado bajo la marca Bridion, es una gamma-ciclodextrina modificada que se utiliza principalmente para revertir el bloqueo neuromuscular inducido por bromuro de rocuronio y bromuro de vecuronio durante la cirugía . Es el primer agente de unión selectivo al relajante (SRBA) y ha revolucionado el campo de la anestesia al proporcionar un medio rápido y eficaz para revertir la relajación muscular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de sugammadex sódico implica varios pasos clave:

Reacción de gamma-ciclodextrina con yodo y trifenilfosfina: Esta reacción se produce en un disolvente orgánico para producir 6-per-desoxi-6-yodo-gamma-ciclodextrina.

Adición de metóxido de sodio y acetona: Este paso da como resultado la formación del producto intermedio, que luego se purifica mediante recristalización.

Reacción con ácido 3-mercaptopropiónico: El intermedio se hace reaccionar con ácido 3-mercaptopropiónico en un medio básico, como hidruro de sodio, para producir el sugammadex sódico bruto.

Purificación: El producto bruto se purifica mediante adsorbentes y recristalización.

Métodos de producción industrial

Los métodos de producción industrial para el sugammadex sódico implican pasos similares pero a mayor escala. El proceso incluye:

Uso de disolventes orgánicos como la dimetilformamida (DMF): Este disolvente se utiliza en varios pasos de la síntesis.

Recristalización y purificación: Estos pasos son cruciales para obtener sugammadex sódico de alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El sugammadex sódico se somete a varios tipos de reacciones químicas:

Encapsulación: Forma complejos estables solubles en agua con fármacos bloqueadores neuromusculares esteroideos.

Oxidación y reducción: El compuesto es sensible al estrés oxidativo y puede sufrir reacciones de oxidación y reducción.

Reactivos y condiciones comunes

Yodo y trifenilfosfina: Se utiliza en el paso inicial de la síntesis.

Metóxido de sodio y acetona: Se utiliza para formar el producto intermedio.

Ácido 3-mercaptopropiónico e hidruro de sodio: Se utiliza en el paso final para producir sugammadex sódico.

Principales productos formados

El principal producto formado a partir de estas reacciones es el sugammadex sódico, que es un compuesto altamente purificado que se utiliza en aplicaciones médicas .

Aplicaciones Científicas De Investigación

The compound trans-Methylkhellactone is a naturally occurring furanocoumarin derived from plants in the Apiaceae family, particularly from the species Khella (Ammi visnaga). Its applications span various fields, including pharmaceuticals, agriculture, and cosmetics. This article will explore these applications in detail, supported by relevant case studies and data.

Pharmaceutical Applications

This compound has garnered attention for its potential therapeutic properties. Research indicates that it exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several pathogens. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing antimicrobial agents .

- Anti-inflammatory Effects : The compound has been reported to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. In vitro studies indicated that this compound could reduce the production of pro-inflammatory cytokines .

- Cardiovascular Benefits : Some research points to its vasodilatory effects, which could be beneficial in managing cardiovascular diseases. Animal studies have shown that this compound can help in improving blood flow and reducing blood pressure .

Agricultural Applications

In agriculture, this compound is being explored for its potential as a natural pesticide:

- Insecticidal Properties : Research has indicated that the compound can deter certain insect pests, providing an environmentally friendly alternative to synthetic pesticides. Field trials demonstrated significant reductions in pest populations when this compound was applied .

- Plant Growth Promotion : Some studies suggest that this compound may enhance plant growth and yield by promoting root development and nutrient uptake. This application could be particularly beneficial in organic farming practices.

Cosmetic Applications

The cosmetic industry is increasingly interested in natural compounds for their skin benefits:

- Skin Protection : Due to its antioxidant properties, this compound is being investigated for inclusion in skincare products aimed at protecting the skin from oxidative stress and environmental damage.

- Anti-aging Formulations : Its ability to promote skin cell regeneration makes it a candidate for anti-aging products. Preliminary studies have shown improvements in skin elasticity and hydration when formulations containing this compound were used.

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Cardiovascular | Improves blood flow; reduces blood pressure |

Agricultural Efficacy of this compound

| Application Type | Result | Reference |

|---|---|---|

| Insecticidal | Significant pest reduction | |

| Plant growth promotion | Enhanced root development |

Cosmetic Benefits of this compound

| Application Type | Benefit | Reference |

|---|---|---|

| Skin protection | Reduces oxidative stress | |

| Anti-aging | Improves skin elasticity |

Case Studies

- Antimicrobial Efficacy Study : A controlled laboratory study assessed the antimicrobial activity of this compound against common pathogens. Results showed a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, indicating its potential as a natural preservative in food and cosmetic products.

- Field Trials on Pest Control : In a series of field trials conducted on tomato crops, the application of this compound resulted in a 70% reduction in aphid populations compared to untreated controls. This suggests its viability as a natural pesticide.

- Clinical Evaluation of Skin Benefits : A clinical trial involving 50 participants tested a cream containing this compound over eight weeks. Results indicated a 30% improvement in skin hydration and elasticity, highlighting its potential for cosmetic formulations.

Mecanismo De Acción

El sugammadex sódico funciona encapsulando fármacos bloqueadores neuromusculares como el rocuronio y el vecuronio, formando un complejo estable que evita que estos fármacos se unan a los receptores colinérgicos nicotínicos en la unión neuromuscular . Esta encapsulación crea un gradiente de concentración que favorece el movimiento de los agentes bloqueadores neuromusculares desde la unión neuromuscular hacia el plasma, donde se inactivan . El proceso da como resultado la reversión rápida del bloqueo neuromuscular .

Comparación Con Compuestos Similares

Compuestos similares

Neostigmina: Otro fármaco que se utiliza para revertir el bloqueo neuromuscular, pero funciona inhibiendo la acetilcolinesterasa.

Edrofonio: Similar a la neostigmina, inhibe la acetilcolinesterasa para revertir el bloqueo neuromuscular.

Singularidad del sugammadex sódico

El sugammadex sódico es único porque encapsula e inactiva directamente los agentes bloqueadores neuromusculares, proporcionando una reversión más rápida y eficaz en comparación con otros compuestos como la neostigmina y el edrofonio, que trabajan indirectamente inhibiendo la acetilcolinesterasa .

Actividad Biológica

trans-Methylkhellactone, a coumarin derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, metabolic pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is , and it features a pyranocoumarin framework that is crucial for its interaction with various biological targets.

Biological Activities

The biological activities of this compound have been extensively studied. Below is a summary of its key activities:

Metabolic Pathways

The metabolism of this compound involves extensive biotransformation processes that influence its bioavailability and pharmacokinetics. Studies indicate that this compound undergoes rapid metabolism in the liver, primarily through phase I and phase II reactions, leading to various metabolites with distinct biological activities.

- Phase I Metabolism: Hydroxylation and oxidation reactions facilitated by cytochrome P450 enzymes.

- Phase II Metabolism: Glucuronidation and sulfation, enhancing water solubility for excretion.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anti-inflammatory Effects in Osteosarcoma Cells:

- Antioxidant Activity Assessment:

- Antimicrobial Efficacy:

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound reveals low bioavailability due to rapid metabolism. Key pharmacokinetic parameters include:

- Half-life: Less than 30 minutes in human liver microsomes.

- Clearance: High intrinsic clearance rates (>0.20 mL/min/mg) suggest extensive first-pass metabolism.

- Volume of Distribution (Vd): Indicates significant tissue distribution.

Propiedades

IUPAC Name |

(9R,10S)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDPVXHWOABQJQ-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.